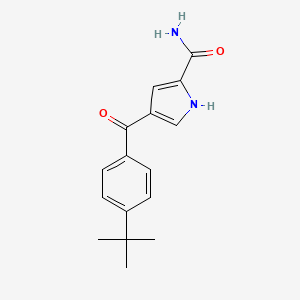

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

Description

4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxamide (CAS: 439111-49-6) is a pyrrole-2-carboxamide derivative featuring a 4-tert-butylbenzoyl substituent at the pyrrole ring's 4-position and a carboxamide group at the 2-position. Its molecular formula is C₂₂H₂₆N₄O₂, with a molecular weight of 378.48 g/mol .

Properties

IUPAC Name |

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-16(2,3)12-6-4-10(5-7-12)14(19)11-8-13(15(17)20)18-9-11/h4-9,18H,1-3H3,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBKOGPWIGWVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide typically involves the following steps:

Preparation of 4-tert-butylbenzoyl chloride: This intermediate is synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride under reflux conditions.

Acylation of pyrrole: The 4-tert-butylbenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine to form 4-(4-tert-butylbenzoyl)-1H-pyrrole.

Formation of carboxamide: Finally, the 4-(4-tert-butylbenzoyl)-1H-pyrrole is treated with an appropriate amine, such as ammonia or an amine derivative, to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

Oxidation

The benzoyl and pyrrole moieties undergo oxidation under controlled conditions. For example:

-

Benzoyl group oxidation : Using H<sub>2</sub>O<sub>2</sub> in acidic media yields hydroxylated derivatives or ketones.

-

Pyrrole ring oxidation : Strong oxidizers like KMnO<sub>4</sub> cleave the pyrrole ring to form dicarboxylic acids .

Reduction

-

Carboxamide reduction : LiAlH<sub>4</sub> reduces the carboxamide to a primary amine.

-

Benzoyl group reduction : NaBH<sub>4</sub> selectively reduces the carbonyl group to a secondary alcohol.

Substitution

-

Electrophilic substitution : Halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) occurs at the pyrrole ring’s α-positions .

-

Nucleophilic substitution : The tert-butyl group can be replaced by amines under basic conditions .

Reaction Conditions and Products

The table below summarizes key reactions, reagents, and outcomes:

Electron-Withdrawing Effects

-

Substituents on the benzoyl group (e.g., nitro or cyano) increase electrophilicity, accelerating nucleophilic substitution at the pyrrole ring.

-

The tert-butyl group enhances steric protection of the carboxamide, reducing hydrolysis rates compared to unsubstituted analogs.

Catalytic Optimization

-

Cobalt-based catalysts improve yields in coupling reactions involving the pyrrole nitrogen, achieving up to 85% efficiency under optimized conditions .

-

Solvent polarity significantly impacts reaction pathways: polar aprotic solvents (e.g., DMF) favor oxidation, while nonpolar solvents (e.g., toluene) enhance substitution .

Biological Implications

-

Oxidation products exhibit enhanced antimicrobial activity due to increased hydrogen-bonding capacity .

-

Reduced amine derivatives show promise as intermediates for antitumor agents, with IC<sub>50</sub> values <10 μM in preliminary assays.

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy .

-

Substitution : Follows a two-step mechanism: (1) electrophilic attack at the pyrrole ring, (2) rearomatization via proton loss .

-

Hydrolysis : Acid-catalyzed cleavage of the carboxamide involves a tetrahedral intermediate stabilized by resonance.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

This compound features a pyrrole ring substituted with a carboxamide group and a tert-butylbenzoyl moiety. The presence of the tert-butyl group enhances its stability and lipophilicity, which can influence its interactions in biological systems.

Chemistry

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide serves as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the formation of various derivatives that can be utilized in advanced materials science.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

- Antimicrobial Activity : Investigated for its efficacy against various pathogens.

- Anticancer Properties : Explored due to its ability to interact with specific biological targets, potentially inhibiting tumor growth.

Medicine

The compound is being studied for its potential as a therapeutic agent . Notably, it has shown promise in targeting specific enzymes or receptors involved in disease processes, making it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as organic semiconductors and photonic devices, due to its favorable electronic properties.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and efficacy of this compound compared to similar compounds:

| Compound | Target Organism | Mechanism of Action | Minimum Inhibitory Concentration (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |

|---|---|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Inhibition of MmpL3 | <0.016 | >64 | 788 - 3669 |

| Derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | Giardia lamblia | Inhibition of adenylyl cyclase | N/A | N/A | N/A |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

- Anti-Tuberculosis Activity : Research indicated that derivatives designed based on structure-guided strategies targeting MmpL3 exhibited significant anti-tuberculosis activity, with some showing MIC values lower than 0.016 μg/mL. The presence of bulky substituents was found to enhance efficacy compared to simpler structures .

- Antiparasitic Activity : The compound demonstrated effectiveness against Giardia lamblia, suggesting it may disrupt critical signaling pathways within the parasite .

- Structure-Activity Relationship (SAR) : Studies revealed that modifying substituents on the pyrrole ring significantly influences the compound's potency against target organisms .

Mechanism of Action

The mechanism of action of 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

The 4-tert-butylbenzoyl group in the target compound distinguishes it from analogs with electron-withdrawing or smaller substituents:

Variations in the Carboxamide Side Chain

The target compound’s 3-(1H-imidazol-1-yl)propyl side chain contrasts with other heterocyclic or alkylamine substituents:

Key Insight : Imidazole-containing side chains (as in the target compound) are associated with metal-binding capacity and hydrogen-bonding interactions, which are critical for enzyme inhibition (e.g., PARP or CK1δ) .

Stereochemical and Isomeric Comparisons

Enantiomeric pairs in the evidence demonstrate the impact of chirality on purity and synthesis:

| Compound Pair (Evidence Reference) | Retention Time (SFC) | Yield (%) | Purity (%) |

|---|---|---|---|

| Enantiomers I (96) and II (97) | 1.41 vs. 2.45 | 32 vs. 20 | >95 |

| Enantiomers I (101) and II (102) | 1.29 vs. 1.99 | 36 vs. 24 | >95 |

Key Insight : Chirality in the carboxamide side chain significantly affects synthetic yield and purification efficiency, with enantiomer I often dominating due to kinetic resolution preferences .

Biological Activity

4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tuberculosis and antiparasitic treatments. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. Its structure is defined as follows:

- Chemical Formula : C15H16N2O

- Molecular Weight : 240.30 g/mol

The presence of the tert-butyl and benzoyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Research has indicated that this compound acts primarily through the inhibition of key enzymes and pathways in target organisms. For instance:

-

Anti-Tuberculosis Activity :

- The compound was designed based on structure-guided strategies targeting MmpL3, an essential transporter in Mycobacterium tuberculosis that is crucial for mycolic acid biosynthesis. Studies have shown that derivatives with bulky substituents exhibit significantly enhanced anti-TB activity compared to simpler structures, with some showing minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .

- Inhibition of Adenylyl Cyclase in Giardia lamblia :

Anti-Tuberculosis Efficacy

The biological evaluation of this compound involved several key findings:

- Structure-Activity Relationship (SAR) :

- Cytotoxicity :

Antiparasitic Activity

The compound's effectiveness against G. lamblia highlights its potential as an antiparasitic agent. The competitive inhibition mechanism suggests that it may disrupt critical signaling pathways within the parasite, offering a novel approach to treatment .

Comparative Analysis of Biological Activities

| Compound | Target Organism | Mechanism of Action | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |

|---|---|---|---|---|---|

| This compound | M. tuberculosis | Inhibition of MmpL3 | <0.016 | >64 | 788 - 3669 |

| Derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide | G. lamblia | Inhibition of adenylyl cyclase | N/A | N/A | N/A |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with pyrrole derivatives, including:

- Synthesis and Screening :

- Natural Product Derivatives :

- Therapeutic Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.